(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-7-15(8-5-11)17-12(2)10-14(13(17)3)6-9-16(18)19/h4-10H,1-3H3,(H,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOSWNCTGOTMRC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid , also known as 3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid , is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17NO2
- Molecular Weight : 255.31 g/mol
- CAS Number : 299922-51-3
- Structural Characteristics : The compound features a pyrrole ring substituted with dimethyl and methylphenyl groups, contributing to its unique biological properties.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, primarily focusing on its potential as a calcium channel modulator and its effects on various signaling pathways.
1. Calcium Channel Modulation
Research has shown that certain pyrrole derivatives can act as calcium channel activators. For instance, related compounds have been identified as effective in enhancing calcium uptake in cardiac tissues, which may lead to increased contractility. The compound has been compared to established calcium channel agonists like Bay K 8644, demonstrating similar potency in certain assays .
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the secretion of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory conditions .
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of calcium channel activity | Demonstrated similar EC50 values to Bay K 8644 in GH3 cells (EC50 ~0.015 µM) |
| Study 2 | Anti-inflammatory effects | Showed ~50% inhibition of pro-inflammatory cytokines at concentrations around 50 µM |
| Study 3 | Antioxidant capacity | Effective scavenging of DPPH radicals with an IC50 of approximately 25 µM |
The mechanisms underlying the biological activities of this compound are still being elucidated. The compound's interaction with calcium channels suggests a direct modulation of calcium influx, which is critical for various cellular functions including muscle contraction and neurotransmitter release.
Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific signaling pathways involved in cytokine production. Understanding these mechanisms will be essential for developing therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most closely related compound identified in the literature is (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid (MFCD06654950, CAS 733030-71-2) . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Hydrogen-Bonding and Crystal Packing
The carboxylic acid group in the parent compound facilitates robust hydrogen-bonded networks, as predicted by graph-set analysis . In contrast, the cyano derivative’s reduced H-bonding capacity may lead to less dense crystal packing or alternative supramolecular architectures. For example, the -CN group can engage in weaker C–H···N interactions, which are less directional than O–H···O bonds .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid, and how can reaction yields be optimized?
- Methodological Answer : A Claisen-Schmidt condensation or analogous coupling reaction between a substituted pyrrole aldehyde and a propanoic acid derivative is typically employed. Reaction optimization involves adjusting catalysts (e.g., acidic or basic conditions), solvent selection (e.g., ethanol or DMF), and temperature control (e.g., reflux at 80–100°C). Monitoring intermediates via TLC or HPLC ensures stepwise efficiency. For example, analogous synthesis of (2E)-propenone derivatives used reflux in ethanol with catalytic acetic acid to achieve 75–85% yields .
Q. How should researchers characterize the stereochemical configuration and structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration and confirm E/Z isomerism (e.g., CCDC deposition as in ).
- DFT Calculations : Validate molecular geometry and electronic properties by comparing computed vs. experimental NMR/IR data.
- Spectroscopy : Use -NMR to verify olefinic proton coupling constants () and -NMR for carbonyl group identification (~170 ppm). IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm) .
Q. What analytical techniques are suitable for assessing purity and identifying synthetic impurities?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid). Compare retention times against reference standards (e.g., EP impurity guidelines for analogous compounds ).
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV or iodine vapor.
- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values.
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators for aerosolized particles .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N) to prevent oxidation. Avoid contact with strong acids/bases .
Q. How can researchers determine key physicochemical properties (e.g., logP, solubility) for this compound?
- Methodological Answer :
- logP : Perform shake-flask assays using octanol/water partitioning, validated via HPLC retention time correlation.
- Aqueous Solubility : Use UV-spectroscopy or gravimetric analysis after saturation in PBS (pH 7.4) at 25°C .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate stability under physiological and accelerated storage conditions?
- Methodological Answer : Conduct stress testing by exposing the compound to:
- pH Variability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stress : Heat samples at 40–60°C for 1–4 weeks. Use Arrhenius plots to predict shelf-life .
Q. How can impurity profiles be systematically mapped during large-scale synthesis?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat, light, and hydrolysis. Identify impurities via LC-MS/MS and match against pharmacopeial standards (e.g., EP impurities A–N ).
- Synthesis Intermediates : Isolate and characterize byproducts (e.g., dimerization products or oxidized analogs) using preparative HPLC.
Q. How to resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., serum-free media) and animal models (e.g., pharmacokinetic profiling).
- Metabolite Screening : Use LC-HRMS to identify active metabolites that may explain discrepancies (e.g., phase I/II modifications) .
Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cyclooxygenase analogs).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
Q. How to design comparative studies evaluating structural analogs for SAR analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
